N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

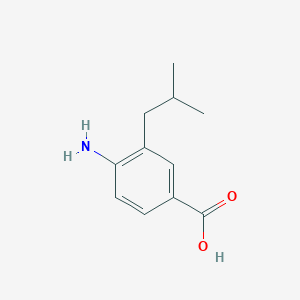

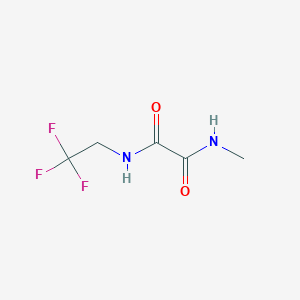

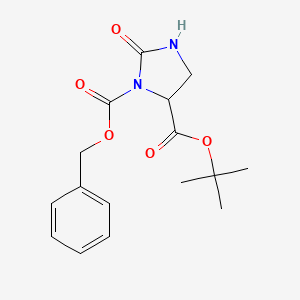

“N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide” is a chemical compound with the formula C5H7F3N2O2 and a molecular weight of 184.12 . It is used in various scientific research and possesses unique properties that make it suitable for applications in fields like pharmaceuticals and materials science.

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCNC(=O)C(=O)NCC(F)(F)F . This indicates that the molecule contains a methyl group (CH3-) and a trifluoroethyl group (C2H2F3-) attached to an oxalamide group (C2H2N2O2).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide is involved in various chemical synthesis and reaction processes. It's used in the parallel synthesis approach for creating unsymmetrical N1,N2-substituted aliphatic oxamides, highlighting its role in producing a wide range of oxamides from hindered primary and secondary aliphatic amines (Bogolubsky et al., 2016). Additionally, it's part of a novel one-pot synthetic approach for generating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific oxirane-2-carboxamides, showcasing a method to produce anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Catalysis

This compound acts as a powerful ligand in copper-catalyzed coupling reactions, aiding the formation of N-arylation products under mild conditions. The compatibility of this ligand with various nitrogen heterocycles makes it a versatile component in catalytic processes (Pawar et al., 2017).

Material Science

In material science, its derivatives, such as tris(2,2,2-trifluoroethyl) phosphate, contribute to creating safe and efficient electrolytes for lithium-ion batteries. These electrolytes show promising performance and safety characteristics, making them suitable for practical applications in energy storage systems (Gu et al., 2020).

Computational Studies

Computational studies have explored the conformational properties of the oxalamide group, providing insights into the structural preferences of polyoxalamides. This research contributes to understanding the molecular mechanics and potential applications of oxalamide-based compounds in various fields (Armelin et al., 2001).

Propiedades

IUPAC Name |

N-methyl-N'-(2,2,2-trifluoroethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2O2/c1-9-3(11)4(12)10-2-5(6,7)8/h2H2,1H3,(H,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTYITDVUQPENZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2408984.png)

![5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2408986.png)

![6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2408987.png)

![[4-(1-Adamantyl)-2-nitrophenyl]methylamine](/img/structure/B2408988.png)

![N-(4-fluorophenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2408998.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2409004.png)